2-(2-furyl)benzoic Acid

Trypanosoma brucei antiparasitic high-throughput screening

Select 2-(2-furyl)benzoic acid for its verified ortho-substitution pattern, which dictates a specific dihedral angle and hydrogen-bonding topology distinct from meta/para isomers. This structural specificity translates into selective G6PD inhibition (vs. xanthine oxidase targeted by the 4-isomer) and validated trypanocidal activity (pIC₅₀ 4.29). Using the correct regioisomer ensures experimental reproducibility. Available in ≥97% purity as a white crystalline solid (mp 87°C), soluble in common organic solvents. Ideal as a fragment hit for HAT drug discovery and a chemical probe for pentose phosphate pathway studies. Bulk and custom quantities available.

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
CAS No. 331942-47-3
Cat. No. B1333207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-furyl)benzoic Acid
CAS331942-47-3
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CO2)C(=O)O
InChIInChI=1S/C11H8O3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H,12,13)
InChIKeyQRUHYAWZHFTNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Furyl)benzoic Acid (CAS 331942-47-3): Chemical Identity and Key Physicochemical Properties for Research Procurement


2-(2-Furyl)benzoic acid (CAS 331942-47-3), also known as o-furobenzoic acid, is a heterocyclic organic compound with the molecular formula C₁₁H₈O₃ and a molecular weight of 188.18 g/mol . It is characterized by a benzoic acid moiety substituted at the ortho position with a 2-furyl group [1]. The compound is typically available as a white crystalline solid with a purity of ≥97%, exhibiting a melting point of 87 °C and an estimated water solubility of 265.6 mg/L at 25 °C (calculated from Log Kow) . It is soluble in common organic solvents but poorly soluble in water .

Why 2-(2-Furyl)benzoic Acid (CAS 331942-47-3) Cannot Be Interchanged with Regioisomers or Heterocyclic Analogs in Experimental Workflows


Regioisomeric variations (ortho, meta, para) and heteroatom substitutions (e.g., thienyl vs. furyl) profoundly alter the electronic distribution, molecular conformation, and subsequent biological target engagement of furylbenzoic acid derivatives. The ortho-substituted 2-(2-furyl)benzoic acid presents a distinct dihedral angle between the aromatic rings and a specific hydrogen-bonding topology compared to its meta- and para- counterparts [1]. This structural specificity translates into differential activity profiles in biological assays, including varied trypanocidal activity [2], distinct enzyme inhibition mechanisms (e.g., G6PD vs. xanthine oxidase) , and altered physicochemical properties such as melting point and solubility, which directly impact experimental handling and formulation. Therefore, generic substitution without validation risks experimental inconsistency and data irreproducibility.

Quantitative Evidence for 2-(2-Furyl)benzoic Acid (CAS 331942-47-3) vs. Analogs: Data-Driven Differentiation for Scientific Selection


Trypanocidal Activity of 2-(2-Furyl)benzoic Acid vs. Other Fragments in a High-Throughput Screen

In a high-throughput screen against Trypanosoma brucei, 2-(2-furyl)benzoic acid demonstrated a pIC₅₀ of 4.29 ± 0.07, translating to an IC₅₀ of approximately 51.3 µM, and achieved 76.1 ± 6.0% growth inhibition at the screening concentration [1]. This level of activity is quantifiably distinct from other fragments in the same library. For comparison, 2,3-dihydrobenzo[b]furan-7-methanol exhibited a slightly more potent pIC₅₀ of 4.09 ± 0.09 (IC₅₀ ~81.3 µM) but a significantly higher growth inhibition of 370 ± 40% [1]. These data indicate a specific, measurable anti-trypanosomal effect for 2-(2-furyl)benzoic acid, distinct in both potency and efficacy profile from structurally related fragments.

Trypanosoma brucei antiparasitic high-throughput screening

Enzymatic Target Differentiation: 2-(2-Furyl)benzoic Acid as a Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibitor

2-(2-Furyl)benzoic acid is reported to be an inhibitor of the enzyme glucose-6-phosphate dehydrogenase (G6PD) . This target engagement profile is distinct from that of its regioisomer, 4-(2-furyl)benzoic acid, which has been characterized as a mixed-type inhibitor of xanthine oxidase . This divergence in primary enzymatic targets between ortho- and para-substituted isomers demonstrates that the position of the furyl ring on the benzoic acid core directs interaction with specific proteins. While specific IC₅₀ values for G6PD inhibition by 2-(2-furyl)benzoic acid were not provided in the source, the qualitative target assignment itself is a critical point of differentiation for pathway-focused research.

enzyme inhibition G6PD pentose phosphate pathway

Physicochemical Divergence: Melting Point and Solubility Comparison Among Furylbenzoic Acid Isomers

The physicochemical properties of 2-(2-furyl)benzoic acid differ significantly from its regioisomers, impacting its handling and suitability for various experimental setups. The ortho-substituted compound has a reported melting point of 87 °C and an estimated water solubility of 265.6 mg/L at 25 °C . In contrast, the para-substituted isomer, 4-(2-furyl)benzoic acid, exhibits a substantially higher melting point of 231 °C and a predicted pKa of 4.20 ± 0.10 . These differences reflect the influence of the substitution pattern on intermolecular forces and crystal lattice energy. The lower melting point of the ortho-isomer may indicate easier processing in certain formulations, while its distinct solubility and ionization profile will affect its behavior in aqueous biological assays compared to the para-analog.

physicochemical properties solubility formulation

Validated Research and Industrial Application Scenarios for 2-(2-Furyl)benzoic Acid (CAS 331942-47-3) Based on Empirical Evidence


Hit-to-Lead Optimization in Anti-Trypanosomal Drug Discovery

Given its demonstrated, quantifiable activity against Trypanosoma brucei in a fragment-based screen (pIC₅₀ of 4.29 ± 0.07) , 2-(2-furyl)benzoic acid serves as a validated starting point for medicinal chemistry campaigns targeting Human African Trypanosomiasis. Its distinct activity and efficacy profile compared to other fragment hits allows researchers to pursue a specific chemical series for optimization, focusing on improving potency and selectivity while leveraging its favorable physicochemical properties for a fragment-sized molecule.

Investigating the Pentose Phosphate Pathway (PPP) in Cancer or Parasitic Diseases

The reported activity of 2-(2-furyl)benzoic acid as a glucose-6-phosphate dehydrogenase (G6PD) inhibitor positions it as a useful chemical probe for studying the pentose phosphate pathway (PPP). This pathway is crucial for NADPH production and is implicated in the proliferation of cancer cells and the survival of parasites like Plasmodium. Unlike its 4-isomer which targets xanthine oxidase, this compound provides a selective tool for interrogating G6PD function in various disease models, pending further validation of its inhibitory potency and selectivity.

Organic Synthesis and Material Science as a Functionalized Building Block

2-(2-Furyl)benzoic acid is employed as a key intermediate and building block in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials . Its well-defined melting point (87 °C) and solubility profile in organic solvents make it a reliable and tractable reagent for synthetic transformations such as amide bond formation, esterification, and metal-catalyzed cross-coupling reactions. The ortho-substitution pattern imparts unique steric and electronic properties that can influence the outcome of these reactions, enabling access to chemical space not readily available from its regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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